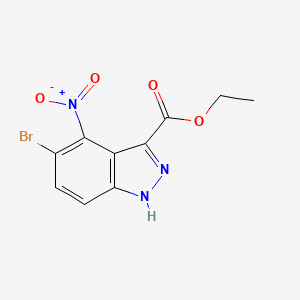
Ethyl 5-bromo-4-nitro-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-4-nitro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, is characterized by the presence of bromine and nitro functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-nitro-1H-indazole-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-nitro-1H-indazole-3-carboxylate followed by esterification with ethanol to introduce the ethyl group . The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-nitro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen gas and catalysts: Used for the reduction of the nitro group.
Acids or bases: Used for ester hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Hydrolysis of the ester group results in carboxylic acids.
Scientific Research Applications
Ethyl 5-bromo-4-nitro-1H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand the biological activities of indazole derivatives and their interactions with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-nitro-1H-indazole-3-carboxylate is primarily related to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . Additionally, the bromine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-1H-indazole-3-carboxylate: Lacks the nitro group, which affects its reactivity and biological activity.
Ethyl 4-nitro-1H-indazole-3-carboxylate: Lacks the bromine atom, resulting in different chemical properties and applications.
Uniqueness
Ethyl 5-bromo-4-nitro-1H-indazole-3-carboxylate is unique due to the presence of both bromine and nitro functional groups, which confer distinct reactivity and biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H8BrN3O4 |
|---|---|
Molecular Weight |
314.09 g/mol |
IUPAC Name |
ethyl 5-bromo-4-nitro-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C10H8BrN3O4/c1-2-18-10(15)8-7-6(12-13-8)4-3-5(11)9(7)14(16)17/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
BRZQNSAOSIFCGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C(=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


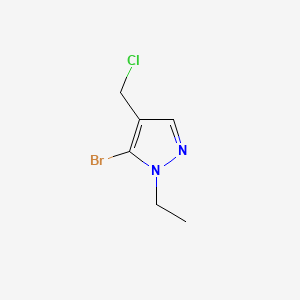

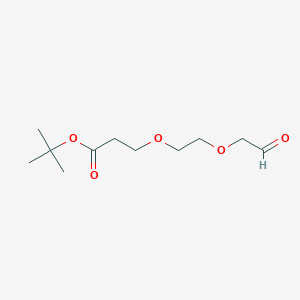
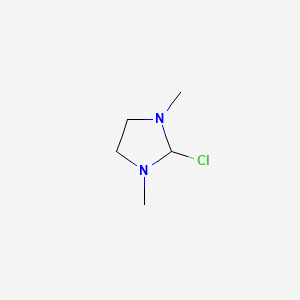
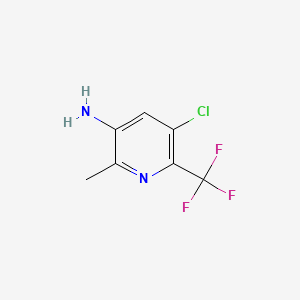
![4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13929040.png)
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)
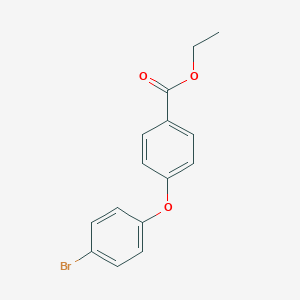
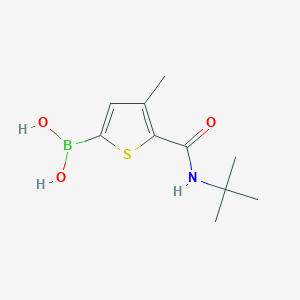
![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)
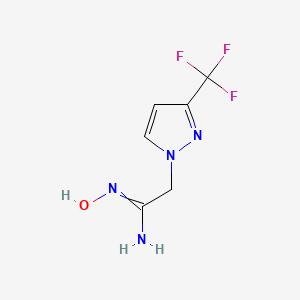
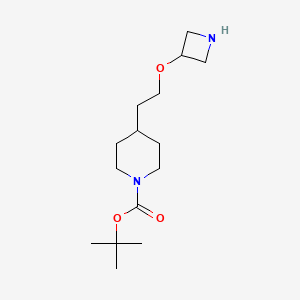
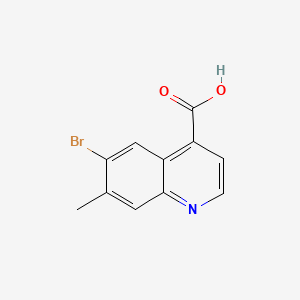
![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline](/img/structure/B13929089.png)
